Yoshi-864: A Technical Overview of its Mechanism of Action
Yoshi-864: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Yoshi-864 (also known as improsan, NSC 102627) is an alkylating agent that was investigated for its potential as an anticancer therapeutic.[1][2][3] Primarily studied in the 1970s and 1980s, research into Yoshi-864 focused on its activity in various solid tumors and leukemias.[4][5][6] This document provides a technical guide to the core mechanism of action of Yoshi-864, based on the available preclinical and clinical data. It is important to note that the majority of the available literature on Yoshi-864 is from this earlier period of cancer research, and as such, the level of molecular detail may not be as extensive as for more modern therapeutics.
Core Mechanism of Action: DNA Alkylation and Crosslinking
The primary mechanism of action of Yoshi-864 is through its activity as a DNA alkylating agent.[2][3][7][8] As a dimethanesulfonate compound, it is structurally similar to other alkylating agents like busulfan.[2] The proposed mechanism involves the covalent attachment of alkyl groups to nucleophilic sites on DNA bases. In vitro studies have demonstrated that Yoshi-864 can alkylate pyrimidines.[2]
This alkylation can lead to several downstream cytotoxic effects:
-
DNA Crosslinking: Yoshi-864 has the potential to form both intra- and inter-strand DNA crosslinks, which are highly cytotoxic lesions that can physically block DNA replication and transcription.[3]
-
Inhibition of DNA Replication: By modifying the DNA template, Yoshi-864 inhibits the process of DNA replication, which is essential for rapidly dividing cancer cells.[3]
-
Induction of Cell Cycle Arrest: DNA damage induced by alkylating agents typically triggers cell cycle checkpoints, leading to arrest in the G1 and G2 phases.[2] One study reported that lethal doses of Yoshi-864 caused a complete arrest of cycling cells.[2] However, another study using an IC50 concentration did not observe an effect on cell cycle progression, suggesting the effects may be dose-dependent.[2]
Preclinical and Clinical Data
In Vitro Cytotoxicity
Limited data is available on the in vitro cytotoxicity of Yoshi-864. One study reported IC50 values in Walker sensitive and resistant cell lines, suggesting a lack of significant cross-resistance with some other alkylating agents.[2]
| Cell Line | IC50 (µmol/L) | Relative Resistance (Fold Change) |
| Walker Sensitive | Data not specified | |
| Walker Resistant | Data not specified | 1.9 |
| Table 1: In vitro activity of Yoshi-864 in Walker cell lines.[2] |
Clinical Trial Data
Yoshi-864 underwent Phase I and Phase II clinical trials for a variety of solid tumors.
Phase I Study: A Phase I study established a recommended dose for Phase II trials and identified key toxicities.[5]
-
Dose Escalation: 0.25 mg/kg to 2.7 mg/kg.[5]
-
Toxicity: Thrombocytopenia and leukopenia were observed at doses of 1.5 mg/kg and above. Nausea, vomiting, and somnolence were reported at the highest dose of 2.7 mg/kg.[5]
-
Recommended Phase II Dose: 2 mg/kg.[5]
Phase II Studies: Phase II trials evaluated the efficacy of Yoshi-864 in various cancers. The overall response rate was modest.[4]
| Cancer Type | Number of Patients | Response Rate (%) |
| Various Solid Tumors | 208 | 11 |
| Table 2: Overall response rate in a Phase II study of Yoshi-864 in solid tumors.[4] |
Significant responses were noted in chronic myelocytic leukemia, lymphomas, and carcinomas of the ovary and bladder, suggesting further investigation in these areas.[4]
Experimental Protocols
Detailed experimental protocols from the original studies on Yoshi-864 are not extensively described in the available literature. The following provides a general outline of the types of experiments that would have been conducted.
In Vitro Cytotoxicity Assays
-
Objective: To determine the concentration of Yoshi-864 that inhibits the growth of cancer cell lines by 50% (IC50).
-
General Methodology:
-
Cancer cell lines are seeded in multi-well plates.
-
Cells are exposed to a range of concentrations of Yoshi-864 for a specified period (e.g., 48-72 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTT, SRB) or by cell counting.
-
IC50 values are calculated from the dose-response curves.
-
DNA Alkylation/Crosslinking Assays
-
Objective: To demonstrate the ability of Yoshi-864 to bind to and crosslink DNA.
-
General Methodology (based on techniques of the era):
-
In Vitro Alkylation: Purified DNA is incubated with Yoshi-864. The extent of alkylation can be determined by various methods, including spectroscopic analysis or by using radiolabeled Yoshi-864.
-
Cell-Based Crosslinking (Alkaline Elution):
-
Cells are treated with Yoshi-864.
-
Cells are lysed on a filter, and DNA is eluted with an alkaline solution.
-
Crosslinked DNA elutes more slowly than non-crosslinked DNA. The rate of elution is used to quantify the extent of crosslinking.
-
-
Conclusion
Yoshi-864 is a DNA alkylating agent that demonstrated modest antitumor activity in early-phase clinical trials. Its mechanism of action is predicated on the induction of DNA damage, leading to the inhibition of DNA replication and cell cycle arrest. While it showed some promise in specific cancer types, its development did not progress to widespread clinical use. The information available reflects the scientific understanding and experimental techniques of the time it was most actively investigated. Further elucidation of its effects on specific signaling pathways would require re-evaluation using modern molecular biology techniques.
References
- 1. Phase II clinical study of Yoshi 864 in epithelial ovarian carcinoma: A Gynecologic Oncology Group Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medkoo.com [medkoo.com]
- 4. Yoshi 864 (1-propanol, 3,3'-iminodi-, dimethanesulfonate [ester], hydrochloride): a phase II study in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Yoshi 864 (NSC 102627) 1-propanol, 3, 3'-iminodi-dimethanesulfonate (ester) hydrochloride: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination chemotherapy of L1210 leukemia with platinum compounds and cyclophosphamide plus other selected antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of sequence‐specific alkylating agents: Pyrolle‐imidazole CBI conjugates with indole linker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
